Trivinylboroxin

Description

Significance of Organoboron Compounds in Modern Synthetic Chemistry

Organoboron compounds, organic molecules featuring a carbon-boron bond, are of paramount importance in modern synthetic chemistry. fiveable.me Their utility stems from a unique combination of stability, low toxicity compared to many other organometallic reagents, and versatile reactivity. fiveable.me These compounds are instrumental in the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. fiveable.me The carbon-boron bond has low polarity, and while alkyl boron compounds are generally stable, they are readily oxidized. wikipedia.org

One of the most significant applications of organoboron compounds is in palladium-catalyzed cross-coupling reactions, where they serve as nucleophilic partners to forge new bonds efficiently. fiveable.menih.gov The Nobel Prize-winning Suzuki-Miyaura coupling reaction, in particular, has revolutionized the synthesis of a vast array of organic compounds, including pharmaceuticals, agrochemicals, and advanced materials. acs.orgethernet.edu.etlibretexts.org Beyond cross-coupling, organoboranes are key intermediates in transformations such as hydroboration, which provides a pathway to a variety of functional groups including alcohols and amines. wikipedia.org The mildly Lewis acidic nature of the boron atom also allows for applications in sensing, such as for carbohydrates and fluorides. nih.gov The growing importance of organoboron chemistry is further underscored by the increasing number of boron-containing pharmaceuticals approved for clinical use. nih.govacs.org

Historical Context and Evolution of Trivinylboroxin Chemistry

The study of organoboron compounds dates back over 150 years, but their widespread application in synthesis is a more recent development, gaining significant traction in the mid-20th century. acs.org A pivotal moment in the evolution of organoboron chemistry was the discovery of the Suzuki-Miyaura coupling reaction in the late 1970s, which dramatically expanded the synthetic utility of this class of compounds. acs.orgethernet.edu.et

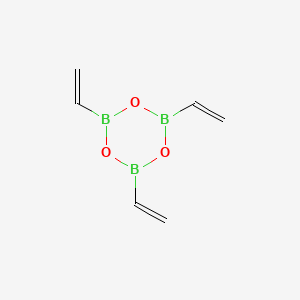

This compound, a specific and highly useful organoboron compound, emerged as a practical vinylating agent. It is the anhydride (B1165640) form of vinylboronic acid, which itself is prone to polymerization and difficult to isolate. nih.gov this compound consists of a six-membered ring of alternating boron and oxygen atoms, with a vinyl group attached to each boron atom. wikipedia.org Its development was a significant step forward, providing a more stable and manageable source of the vinylboronic acid moiety for synthetic transformations. nih.gov A key innovation in the use of this compound was the formation of its pyridine (B92270) complex, often referred to as the O'Shea reagent. wikipedia.org This solid complex exhibits enhanced stability, allowing it to be stored at low temperatures without significant decomposition, a stark contrast to the unstable nature of this compound itself. wikipedia.org This advancement has made the vinylation of aryl and heteroaryl halides a more reliable and accessible process for synthetic chemists.

Current Research Trajectories and Future Prospects of this compound Studies

Current research involving this compound continues to build upon its established utility in cross-coupling reactions while also exploring new frontiers. A significant area of investigation is its application in polymer chemistry. This compound can act as a monomer in polymerization reactions, leading to the formation of novel polymers with unique properties. rsc.org For instance, polymers incorporating the dynamic covalent boroxine (B1236090) moiety have been shown to exhibit tunable, multi-responsive behaviors, reacting to stimuli such as water, fluoride (B91410) ions, acids, bases, and temperature. rsc.org This opens up possibilities for the design of "smart" materials with applications in sensing, drug delivery, and self-healing materials.

Future prospects for this compound studies are promising. In the realm of organic synthesis, efforts are likely to focus on expanding the scope of its application in complex molecule synthesis and developing more efficient and sustainable catalytic systems for its reactions. nih.gov The development of new this compound derivatives could also lead to reagents with tailored reactivity and stability. In materials science, the exploration of this compound-based polymers is expected to continue, with a focus on creating materials with advanced functionalities. rsc.orge3s-conferences.org As our understanding of organoboron chemistry deepens, this compound and its derivatives are poised to remain valuable tools for both synthetic chemists and materials scientists.

Properties

IUPAC Name |

2,4,6-tris(ethenyl)-1,3,5,2,4,6-trioxatriborinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9B3O3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRSYBLNSTYNPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB(OB(O1)C=C)C=C)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9B3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92988-08-4 | |

| Record name | 92988-08-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Chemistry of Trivinylboroxin

Established Synthetic Pathways to Trivinylboroxin

Routes from Boron Esters and Vinyl Organometallic Reagents

A primary route for the synthesis of this compound involves the reaction between boron esters and vinyl organometallic reagents. Trimethyl borate (B1201080), a common boron ester, reacts with vinylmagnesium bromide (a Grignard reagent) to yield this compound. However, the isolation of the pure compound via this method is often difficult due to its rapid polymerization wikipedia.org.

Reaction Scheme: B(OCH₃)₃ + 3 CH₂=CHMgBr → (CH₂=CHBO)₃ + 3 MgBr(OCH₃)

This reaction typically proceeds in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), at ambient temperatures google.comorganic-chemistry.org. The initial product is often a boronic ester intermediate, which then undergoes elimination to form the cyclic this compound.

Alternative and Emerging Synthetic Strategies

While the reaction of boron esters with vinyl organometallic reagents is a foundational method, research continues to explore alternative and improved synthetic strategies. These may include variations in reagents, catalysts, or reaction conditions to enhance yield and purity, and to mitigate polymerization. For instance, while not directly for this compound itself, related vinyl boronic esters can be synthesized using Grignard reagents with specific boron-containing substrates like pinacolborane google.comorganic-chemistry.org.

Challenges in the Synthesis and Isolation of this compound

The practical application of this compound is significantly hampered by its inherent instability.

Tendencies Towards Undesired Polymerization During Preparation and Storage

This compound is highly susceptible to polymerization, particularly during its preparation and storage wikipedia.org. The vinyl groups attached to the boron atoms can readily undergo radical or cationic polymerization, leading to the formation of insoluble polymeric materials. This tendency makes it challenging to isolate and store the compound in a pure, monomeric form for extended periods wikipedia.org.

Strategies for Mitigating Decomposition and Enhancing Stability

To address the instability issues, several strategies have been developed to improve the handling and storage of this compound. One effective method involves the formation of a complex with pyridine (B92270), known as the O'Shea reagent wikipedia.org. This this compound-pyridine complex is a solid that exhibits significantly enhanced stability, allowing it to be stored at low temperatures (e.g., -20 °C) without observable decomposition wikipedia.org. The complex is also more amenable to laboratory use and has been employed in the synthesis of vinyl-substituted heterocyclic compounds and ortho-substituted styrenes wikipedia.org.

Synthesis and Characterization of this compound Derivatives and Adducts

The primary derivative of practical importance is the this compound-pyridine complex (O'Shea reagent). This complex is synthesized by reacting this compound with pyridine wikipedia.orgtcichemicals.com.

Table 1: Properties of this compound and its Pyridine Complex

| Property | This compound (C₆H₉B₃O₃) | This compound-Pyridine Complex (C₆H₉B₃O₃·C₅H₅N) |

| CAS Number | 92988-08-4 | 95010-17-6 |

| Molecular Formula | C₆H₉B₃O₃ | C₁₁H₁₄B₃NO₃ |

| Molar Mass | 161.57 g/mol | 240.67 g/mol |

| Appearance | Colorless liquid | White to Orange to Green powder/crystal |

| Boiling Point | 114 °C | 78 °C (for the complex) |

| Melting Point | Not specified | 44-53 °C (for the complex) |

| Storage Temperature | Not specified | Freezer (-20 °C) or cool and dark place (<15 °C) |

| Stability | Rapidly decomposes | Stable under proper conditions (when stored properly) |

| Sensitivity | Moisture-sensitive | Moisture Sensitive |

| Solubility | Not specified | Soluble in methanol, chloroform, dichloromethane |

Characterization of this compound and its derivatives typically involves standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structures and purity researchgate.netuobaghdad.edu.iqnih.govscirp.org. The this compound-pyridine complex, for instance, has a defined melting point range and is characterized by its solid form and improved handling properties tcichemicals.comtcichemicals.com.

Formation and Stability of the this compound-Pyridine Complex (O'shea Reagent)

This compound itself is typically prepared from precursors such as trimethyl borate and vinylmagnesium bromide. However, the isolation of pure this compound is problematic due to its propensity for rapid polymerization wikipedia.org. This inherent instability renders it difficult to handle and store for routine synthetic applications.

To address this, the this compound-pyridine complex, or O'Shea Reagent, has been developed wikipedia.org. This complex is formed by the coordination of pyridine, a nitrogen-containing ligand, to the Lewis acidic boron atoms within the this compound ring researchgate.netcapes.gov.brresearchgate.net. The Lewis acidity of boron centers in boroxines makes them susceptible to reactions with nucleophiles. Pyridine's ability to donate electron density to these boron centers deactivates their Lewis acidity and provides steric shielding, thereby forming stable adducts researchgate.net.

The resulting O'Shea Reagent is a solid, which offers a significant advantage in terms of handling and storage compared to the volatile and reactive free this compound wikipedia.org. This stabilized complex can be stored undisturbed at low temperatures, typically around -20 °C, without exhibiting decomposition wikipedia.org. This enhanced stability allows for its convenient use as a vinyl synthon in various organic transformations.

Table 2.3.1: Comparative Properties of this compound and its Pyridine Complex

| Feature | This compound (Free) | This compound-Pyridine Complex (O'Shea Reagent) |

| Physical State | Colorless liquid wikipedia.org | Solid wikipedia.org |

| Stability | Rapidly decomposes with polymerization during storage wikipedia.org | Stable when stored at low temperatures (-20 °C) wikipedia.org |

| Handling | Difficult due to instability | Can be stored undisturbed wikipedia.org |

| Primary Use | Vinyl synthon (limited by stability) | Convenient vinyl synthon tcichemicals.com |

| Key Application Areas | Limited direct use | Suzuki-Miyaura coupling, styrene (B11656) synthesis, vinyl-substituted heterocycles, aryl vinyl ethers wikipedia.orgtcichemicals.comresearchgate.net |

The O'Shea Reagent is widely employed in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions where it reacts with phenyl halides to efficiently produce styrene derivatives wikipedia.orgtcichemicals.com. It also finds application in the synthesis of vinyl-substituted heterocyclic compounds and ortho-substituted styrenes, which are precursors for polymer materials wikipedia.org. Furthermore, it serves as a vinylating agent in copper(II) acetate-mediated couplings with phenols to synthesize aryl vinyl ethers researchgate.net.

Synthesis of Other Stabilized Boroxin Equivalents

While the this compound-pyridine complex (O'Shea Reagent) is the most prominent example of a stabilized this compound derivative utilized as a synthetic equivalent, general principles for stabilizing boroxines involve modifying their Lewis acidic centers. These strategies often include the formation of adducts with N-donor ligands, such as pyridine, to deactivate the boron atoms and provide steric protection researchgate.netresearchgate.net. Additionally, esterification of boronic acids or boroxines with aliphatic alcohols can offer protection against decomposition acs.org.

The literature, based on the provided snippets, primarily highlights the this compound-pyridine complex as the key stabilized equivalent for synthetic purposes. While other boronic acids can form stable amine adducts researchgate.net, these are generally derived from different boronic acid precursors and are not direct equivalents of this compound. The principles of adduct formation with N-donor ligands and esterification represent general approaches to enhancing the stability of boroxine (B1236090) structures, thereby facilitating their handling and application in synthesis.

Applications of Trivinylboroxin in Polymer Chemistry

Trivinylboroxin as a Monomer in Polymerization

The presence of three vinyl groups makes this compound a trifunctional monomer suitable for polymerization. However, controlling the polymerization of tri-vinyl monomers to achieve well-defined polymer architectures, molecular weights, and molecular weight distributions is a significant challenge in polymer chemistry. rsc.org Despite these challenges, recent research has demonstrated the successful and well-controlled polymerization of this compound. rsc.org

Polymers derived from this compound can possess unique properties due to the incorporation of the boroxine (B1236090) ring into the polymer structure. The dynamic covalent nature of the boroxine moiety can impart responsive behaviors to the resulting polymer. rsc.org

This compound as a Cross-Linking Agent

The trifunctional nature of this compound also makes it an effective cross-linking agent. Cross-linking is a process that forms chemical bonds between polymer chains, creating a network structure. youtube.com This network structure can significantly alter the properties of the polymer, often leading to increased strength, thermal stability, and solvent resistance.

Organoboron compounds, in general, have been explored as cross-linking agents for polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA). e3s-conferences.orgresearchgate.net The borate (B1201080) ions can form reversible cross-links with the diol units in PVA, leading to the formation of hydrogels. e3s-conferences.org While specific research on this compound as a cross-linker is less documented in the provided search results, its structure suggests potential for this application. The vinyl groups could be polymerized to form linear chains, and the boroxin ring could then act as a cross-linking point.

Table 2: Research Findings on this compound in Polymer Chemistry

| Research Focus | Key Findings | Potential Applications | Reference |

| Controlled Polymerization of this compound | Achieved well-controlled polymerization of the tri-vinyl boroxine monomer. | Development of multi-responsive polymers. | rsc.org |

| Responsive Polymers | The resulting polymer with a dynamic covalent boroxine moiety exhibited tunable penta-responsive behavior (to water, fluoride (B91410) ion, acid, base, and temperature). | Smart materials, sensors, and functional polymer materials. | rsc.org |

| Organoboron Cross-linkers | Organoboron compounds can effectively cross-link polymers with hydroxyl groups like polyvinyl alcohol. | Hydrogels for various applications, including fracturing fluids in the oil and gas industry. | e3s-conferences.orgresearchgate.net |

Reactivity and Mechanistic Pathways of Trivinylboroxin Transformations

Role of Trivinylboroxin as a Vinyl Boronic Acid Equivalent in Cross-Coupling Reactionsresearchgate.netnih.govuni-bayreuth.de

This compound is widely recognized as a practical and effective synthetic equivalent of vinyl boronic acid in various cross-coupling reactions. researchgate.net Vinyl boronic acid is prone to decomposition and polymerization, making it challenging to handle and store. This compound, a cyclic trimer of vinyl boronic acid anhydride (B1165640), offers enhanced stability while retaining the essential reactivity of the vinyl boronic acid moiety. This characteristic has led to its extensive use in forming vinylated organic compounds, which are important intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound has proven to be an excellent coupling partner in these palladium-catalyzed reactions for the introduction of a vinyl group onto aryl, heteroaryl, and vinyl halides or triflates. researchgate.netmdpi.com The reaction typically proceeds under mild conditions with a palladium catalyst, a base, and a suitable solvent system.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involving this compound begins with the oxidative addition of the organic halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation, where one of the vinyl groups from this compound is transferred to the palladium center, displacing the halide. The final step is reductive elimination, which forms the desired vinylated product and regenerates the palladium(0) catalyst, allowing the cycle to continue. uni-bayreuth.de

The efficiency of the Suzuki-Miyaura coupling with this compound can be influenced by several factors, including the choice of palladium catalyst and ligands, the base, and the solvent. A variety of palladium sources, such as Pd(PPh₃)₄ and Pd(OAc)₂, often in combination with phosphine (B1218219) ligands, have been successfully employed. nih.govmdpi.com The base is crucial for the activation of the boronic acid derivative and to facilitate the transmetalation step.

| Catalyst System | Substrate Scope | Typical Conditions | Ref. |

| Pd(PPh₃)₄ / Cs₂CO₃ | Aryl and heteroaryl bromides | Toluene/H₂O, heat | mdpi.com |

| Pd(OAc)₂ / RuPhos | Aryl and heteroaryl chlorides | Toluene/H₂O, heat | nih.gov |

| PdCl₂(dppf) | Aryl and vinyl triflates | Dioxane, base, heat | uni-bayreuth.de |

This table provides examples of catalyst systems and is not exhaustive.

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using boronic acids as the aryl or vinyl source. rsc.orgnih.gov This reaction is typically mediated by copper catalysts and can often be carried out under mild, aerobic conditions. rsc.org While traditionally focused on aryl boronic acids, the principles of Chan-Lam coupling can be extended to vinyl boronic acid equivalents like this compound for the synthesis of enamines and vinyl ethers.

The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper(II) species which coordinates with the amine or alcohol nucleophile. Transmetalation with the boronic acid derivative, in this case this compound, forms a copper-vinyl intermediate. Subsequent reductive elimination from a transient copper(III) species is proposed to yield the C-N or C-O coupled product and a copper(I) species, which is then reoxidized to copper(II) to complete the catalytic cycle. rsc.org

The reaction conditions for Chan-Lam couplings with this compound generally involve a copper salt, such as copper(II) acetate, and often a ligand like pyridine (B92270) or an N-oxide to facilitate the reaction. researchgate.netrsc.org The reaction is notable for its tolerance to a wide range of functional groups.

| Copper Source | Nucleophile Scope | Typical Conditions | Ref. |

| Cu(OAc)₂ | Amines, amides, imides | Room temperature, air | |

| Cu(OAc)₂ | Phenols, alcohols | Room temperature, air | rsc.org |

| CuCl or Cu(OAc)₂ | Imidazoles | Refluxing methanol, air | nih.gov |

This table provides illustrative examples of reaction conditions.

Beyond palladium and copper, other transition metals have been shown to catalyze cross-coupling reactions where this compound can serve as a vinylating agent. These reactions expand the toolbox for organic chemists to construct complex molecules. For instance, nickel and iron catalysts are gaining attention due to their lower cost and unique reactivity profiles. uni-bayreuth.de These metals can facilitate both C-C and C-heteroatom bond formations under various catalytic cycles, often involving radical pathways.

The development of new catalytic systems aims to improve efficiency, reduce catalyst loading, and enhance selectivity. Transition-metal-catalyzed C-H activation has also emerged as a powerful strategy for C-C bond formation, offering novel disconnection approaches in synthesis. While specific examples detailing the extensive use of this compound with a broad range of other transition metals are less common than for palladium and copper, the fundamental principles of cross-coupling suggest its potential applicability in these systems.

This compound in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. This compound, with its reactive vinyl groups, can participate in such transformations.

The Petasis borono-Mannich (PBM) reaction is a prominent MCR that involves the reaction of an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to produce substituted amines. When this compound is used as the vinyl boronic acid equivalent, this reaction provides a direct route to the synthesis of allylic amines.

The mechanism of the Petasis reaction is believed to proceed through the formation of an α-amino alkoxide intermediate from the reaction of the amine and the carbonyl compound. This intermediate then reacts with the boronic acid to form a boronate complex. An intramolecular transfer of the vinyl group from the boron atom to the electrophilic carbon of the iminium ion, which is in equilibrium with the α-amino alkoxide, leads to the formation of the new C-C bond and the desired allylic amine product. A key advantage of the Petasis reaction is its operational simplicity and the ability to generate molecular complexity in a single step. The reaction often proceeds under mild conditions and tolerates a variety of functional groups.

| Amine Component | Carbonyl Component | Boronic Acid Source | Product | Ref. |

| Secondary Amine | Paraformaldehyde | (E)-Vinylboronic acid | Allylamine | |

| (S)-2-Phenylglycinol | α-Keto acid | Vinyl boronic acid | Chiral Allylamine | |

| Morpholine | Glyoxylic acid | Vinyl boronic acid | α-Amino acid |

This table showcases the versatility of the Petasis reaction.

Polymerization and Oligomerization Mechanisms of this compound Monomersresearchgate.net

This compound is known to be susceptible to polymerization, which can be a challenge for its long-term storage and handling. researchgate.net However, this reactivity can also be harnessed for the synthesis of novel polymers containing boroxine (B1236090) rings in their structure. The vinyl groups of this compound can undergo polymerization through various mechanisms, similar to other vinyl monomers.

The polymerization of the vinyl groups can likely proceed via free-radical or coordination polymerization pathways. In a free-radical polymerization, an initiator would generate a radical that adds to one of the vinyl groups of this compound, creating a new radical species that can then propagate by adding to other this compound monomers. This would lead to a cross-linked polymer network due to the trifunctional nature of the monomer.

Coordination polymerization, potentially catalyzed by transition metal complexes, could offer more control over the polymer structure. The precise mechanism would depend on the specific catalyst system employed.

Furthermore, the boroxine ring itself is a dynamic covalent structure, meaning the B-O bonds can break and reform. This dynamic nature can be utilized in the design of self-healing or recyclable polymers. By incorporating this compound into a polymer network, the reversible nature of the boroxine ring can allow for bond exchange and network rearrangement under certain stimuli, such as heat or the presence of a catalyst.

Advanced Applications of Trivinylboroxin in Materials Science and Organic Synthesis

Design and Synthesis of Advanced Polymeric Materials Utilizing Trivinylboroxin

The tri-functional nature of this compound makes it an attractive monomer for creating advanced polymeric materials with tailored properties. Its incorporation into polymer chains allows for the development of multi-responsive polymers and the fine-tuning of material characteristics through controlled polymer architecture.

Fabrication of Multi-Responsive Polymers via Dynamic Covalent Boroxine (B1236090) Chemistry

This compound serves as a key component in the design of multi-responsive polymers by harnessing the principles of dynamic covalent chemistry (DCC). Polymers incorporating dynamic covalent boroxine (DCB) moieties exhibit tunable responsiveness to multiple stimuli, a significant advancement over traditional multi-responsive polymers that often require complex synthesis with multiple sensitive groups. These DCB-containing polymers can display a remarkable "penta-responsive" behavior. This includes sensitivity to water, fluoride (B91410) ions, acids, and bases, alongside lower critical solution temperature (LCST)-type thermo-responsiveness. The dynamic nature of the boroxine linkage allows for reversible changes in polymer conformation and solubility, leading to observable transitions such as solution-colloid transitions and sol-gel transitions across a broad temperature range researchgate.netrsc.org. The ability to achieve such multifaceted responsiveness with a single functional moiety simplifies synthesis and opens new avenues for designing highly adaptable polymeric materials.

Table 1: Penta-Responsive Behaviors of DCB-Incorporated Polymers

| Stimulus | Response Type | Transition Observed |

| Water | Swelling/Deswelling, Solubility Change | Solution-Colloid Transition |

| Fluoride Ion | Boroxine Ring Opening/Reformation | Varies |

| Acid/Base | pH-dependent Boroxine Stability/Reactivity | Varies |

| Temperature | LCST-type Thermo-responsiveness | Solution-Colloid, Sol-Gel |

| Combined Stimuli | Synergistic or independent responses to multiple stimuli | Varies |

This compound as a Functional Monomer in Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are synthetic materials engineered with specific binding sites that mimic natural receptors, offering high selectivity and affinity for target molecules. This compound, with its unique chemical structure, holds potential as a functional monomer in the rational design of MIPs.

Rational Design and Computational Screening for MIP Synthesis

The development of MIPs increasingly relies on rational design principles, often augmented by computational screening and modeling. This approach aims to predict and optimize the interactions between functional monomers, crosslinkers, and template molecules before experimental synthesis mdpi.comfrontiersin.orgmdpi.com. Computational tools, including quantum mechanics (QM), molecular mechanics (MM), and molecular dynamics (MD) simulations, are employed to screen potential monomer combinations and polymerization conditions, thereby enhancing the probability of successful imprinting and improving the resulting polymer's recognition properties mdpi.com. By understanding the binding affinities and spatial arrangements of template-monomer complexes, researchers can rationally select monomers that will form complementary cavities around the template molecule encyclopedia.pubresearchgate.net. While specific applications of this compound in this context are still evolving, its potential as a functional monomer can be explored through such in silico methods, aiming to leverage its specific chemical features for targeted molecular recognition.

Table 2: Computational Tools in MIP Rational Design

| Computational Method | Purpose in MIP Design | Key Output/Application |

| Quantum Mechanics (QM) | Predicting electronic properties, bond strengths, and reaction pathways. | Understanding template-monomer interactions, transition states. |

| Molecular Mechanics (MM) | Simulating atomic interactions, conformational analysis, and energy minimization. | Predicting binding energies, stable complex formation. |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Studying complex formation, polymer network dynamics. |

| In Silico Screening / Docking | Identifying optimal monomers and predicting binding site formation. | Virtual screening of monomer libraries. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with binding affinity/selectivity. | Predicting performance of designed MIPs. |

Role in Template Recognition and Binding Affinity in MIPs

The effectiveness of MIPs is fundamentally tied to the specific recognition sites created during the imprinting process. These sites, formed by the arrangement of functional monomers around a template molecule, possess complementary shapes, sizes, and chemical functionalities, leading to high affinity and selectivity for the target analyte encyclopedia.pubmdpi.comnih.govwikipedia.org. The interaction between the template and the functional monomer during polymerization is critical, with stronger interactions typically resulting in more stable template-monomer complexes and, consequently, better imprinting efficiency and higher binding affinity encyclopedia.pub. This compound, as a potential functional monomer, could contribute to template recognition through its boron center, which can engage in Lewis acid-base interactions or hydrogen bonding, and its vinyl groups, which can participate in π-π stacking or van der Waals forces. By carefully designing the polymerization conditions and selecting appropriate co-monomers, MIPs incorporating this compound could be engineered to exhibit enhanced binding affinity and selectivity for specific target molecules, effectively creating a "molecular memory" within the polymer matrix nih.govwikipedia.org.

This compound in Supramolecular Chemistry and Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) represent a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds, offering high stability, tunable porosity, and diverse functionalities rsc.orgwikipedia.orgresearchgate.netmdpi.com. This compound, with its tri-vinyl functionality, is a promising candidate as a molecular building block for the synthesis of novel COFs.

The boron atom in this compound, along with its three vinyl groups, can participate in various reticular synthesis approaches. Boron-based linkages, such as boronate ester or boroxine formations, are well-established in COF chemistry, contributing to the structural integrity and porosity of the resulting frameworks researchgate.netresearchgate.net. The tri-vinyl nature of this compound allows it to act as a node or linker, connecting multiple molecular units to form extended two- or three-dimensional networks. These covalent linkages ensure the structural rigidity and thermal stability characteristic of COFs wikipedia.orgmdpi.com. By incorporating this compound, researchers can design COFs with specific pore sizes, surface chemistries, and electronic properties, making them suitable for applications such as gas storage, separation, catalysis, and sensing. The ability to precisely control the connectivity and geometry of building blocks is a hallmark of COF synthesis, and this compound offers a unique boron-containing option for expanding the library of COF materials rsc.orgmdpi.com.

Table 3: this compound as a COF Building Block

| Structural Feature of this compound | Role in COF Formation | Potential Property Contribution |

| Boron Center | Participation in boroxine or boronate ester linkages; Lewis acidity. | Enhances framework stability, facilitates specific guest interactions, potential for electronic/catalytic activity. |

| Three Vinyl Groups | Acts as a trifunctional node for covalent bond formation; crosslinking. | Enables the construction of 2D or 3D networks; influences pore size and network topology; provides sites for post-synthetic modification. |

| Cyclic Boroxine Structure | Provides a rigid core unit; potential for specific supramolecular interactions. | Contributes to the overall crystallinity and structural order of the COF; can influence framework stability and guest accessibility. |

Strategic Utility in the Synthesis of Complex Organic Molecules

The inherent reactivity of the vinyl groups within this compound, coupled with the established utility of organoboron compounds in cross-coupling reactions, positions it as a key reagent for the efficient synthesis of diverse organic compounds. Its application streamlines synthetic pathways, often leading to higher yields and greater selectivity compared to traditional methods.

Synthesis of Styrene (B11656) Derivatives and Vinyl-Substituted Heterocycles

This compound, often utilized as its pyridine (B92270) complex, acts as a potent vinyl synthon, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This methodology allows for the direct introduction of vinyl groups onto aromatic systems, leading to the formation of styrene derivatives. For instance, reactions between phenyl halides and this compound-pyridine complex under Suzuki-Miyaura conditions have been demonstrated to afford styrene derivatives in high yields tcichemicals.com.

Furthermore, this compound and its derivatives find application in the synthesis of vinyl-substituted heterocycles. For example, a copper(II) acetate-mediated coupling of substituted phenols with 2,4,6-trivinylcyclotriboroxane-pyridine complex provides a facile route to functionalized aryl vinyl ethers, a class of vinyl-substituted aromatic compounds researchgate.net. Related methodologies, such as the Lewis acid-catalyzed isomerization of allyl silanes followed by Hiyama coupling, have also been employed to access alkenyl-substituted heterocycles, including indole, benzofuran, and pyridine derivatives, with good yields and high E-selectivity, underscoring the importance of vinyl group incorporation in heterocyclic synthesis cardiff.ac.uk.

Table 1: Synthesis of Styrene Derivatives Using this compound

| Reaction Type | Substrate (Aryl Halide) | Reagent/Catalyst System | Product Type | Typical Yield | Reference |

| Suzuki-Miyaura Coupling | Phenyl Halides | This compound-pyridine complex, Palladium catalyst | Styrene Derivatives | High | tcichemicals.com |

| Coupling (Phenols) | Substituted Phenols | 2,4,6-Trivinylcyclotriboroxane-pyridine complex, Cu(II) acetate | Aryl Vinyl Ethers | High | researchgate.net |

Stereoselective Synthesis Methodologies

While this compound itself is an achiral molecule, its vinyl groups can be incorporated into more complex structures through reactions that are rendered stereoselective by the use of chiral catalysts, ligands, or auxiliaries. The inherent stereochemistry of the vinyl group (E or Z isomerism) is a critical consideration in synthetic planning, and methods exist to control this aspect in the synthesis of alkenylboron compounds uwindsor.ca.

This compound's utility in stereoselective synthesis lies in its ability to serve as a vinyl synthon in reactions where stereochemical control is paramount. For example, palladium-catalyzed cross-coupling reactions, which are frequently employed with organoboron reagents, can be made highly stereoselective through the careful selection of chiral ligands and reaction conditions rsc.orgcore.ac.uk. By participating in such stereoselective transformations, this compound allows for the introduction of defined vinyl moieties into chiral molecules, contributing to the synthesis of enantiomerically enriched or diastereomerically pure compounds. The controlled synthesis of alkenylboranes, which can exhibit specific E or Z stereochemistry, highlights the potential for managing the stereochemical outcome of reactions involving vinylboron species uwindsor.ca. Therefore, this compound can be a valuable component in broader strategies aimed at achieving stereoselective synthesis of complex organic molecules.

Compound List:

this compound

Vinylboronic acid

2,4,6-Trivinylcyclotriboroxane

Phenyl halides

Styrene derivatives

Aryl vinyl ethers

Indole

Benzofuran

Pyridine

Allyl silanes

Alkenyl silanes

Organoboron compounds

Alkenylboranes

Organotrifluoroborate salts

Theoretical and Computational Investigations of Trivinylboroxin Systems

Quantum Chemical Studies on Electronic Structure and Bonding in Trivinylboroxin

Detailed quantum chemical studies specifically targeting the electronic structure and bonding characteristics of this compound are not prominently featured in the existing scientific literature. In principle, methods such as Density Functional Theory (DFT) and various ab initio techniques could be employed to analyze the molecule's frontier molecular orbitals (HOMO-LUMO), electron density distribution, and the nature of the boron-oxygen and boron-carbon bonds within the boroxine (B1236090) ring and its vinyl substituents. mdpi.comnih.govbanglajol.info Such studies would provide valuable insights into its stability, potential reactivity, and spectroscopic properties. Natural Bond Orbital (NBO) analysis could further elucidate the delocalization of electrons and the specific nature of the bonding interactions. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Specific computational models detailing the reaction mechanisms and transition states for reactions involving this compound are not extensively reported. For analogous chemical transformations, computational chemistry is a powerful tool to map out potential energy surfaces, locate transition state structures, and calculate activation energies. nih.govmdpi.commdpi.com These investigations can help elucidate the step-by-step processes of reactions where this compound acts as a reagent or intermediate, providing a deeper understanding of the factors that control reaction pathways.

Prediction of Reactivity and Selectivity in this compound-Mediated Processes

While computational methods are frequently used to predict the reactivity and selectivity of chemical compounds, specific predictive studies for this compound-mediated processes are not widely available. researchgate.net Theoretical calculations can be utilized to assess various reactivity descriptors and to model the interactions between this compound and other reactants. nih.gov This would allow for the prediction of regioselectivity and stereoselectivity in its reactions, guiding synthetic efforts and the design of new chemical transformations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is a lack of specific molecular dynamics simulation studies focused on the conformational analysis and intermolecular interactions of this compound in the scientific literature. Such simulations would be instrumental in understanding the dynamic behavior of the molecule, including the rotational flexibility of the vinyl groups and the puckering of the boroxine ring. scienceopen.comnih.govnih.gov Furthermore, simulations could model how this compound interacts with solvents and other molecules, which is crucial for understanding its behavior in solution and in condensed phases. researchgate.netk-state.edunih.gov

Future Research Directions and Emerging Paradigms in Trivinylboroxin Chemistry

Development of Novel Catalytic Systems for Trivinylboroxin Transformations

The transformation of this compound into more complex molecules is often achieved through cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example. organic-chemistry.orgyoutube.com A significant area of ongoing research is the development of novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope for these transformations.

Palladium-based catalysts have been the workhorse for Suzuki-Miyaura couplings involving organoboron compounds. organic-chemistry.orgyoutube.com Recent efforts have focused on designing sophisticated ligands that enhance the activity and stability of the palladium center. For instance, the use of palladacycles derived from phenone oximes has shown excellent catalytic activity in various carbon-carbon bond-forming reactions, often outperforming traditional palladium sources like Pd(OAc)₂. core.ac.uk These catalysts can be effective at low loadings and have demonstrated potential for recycling, a key aspect of sustainable chemistry. core.ac.uk

Another approach involves the use of polymer-bonded palladacycles, which act as immobilized catalysts. thieme-connect.de These systems are as efficient as their unsupported counterparts and can be easily recovered and reused over several cycles, which is advantageous for industrial applications. thieme-connect.de The development of catalyst systems that are effective under mild conditions, such as room temperature, is also a key goal. Catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ and Pd(OAc)₂/PCy₃ have shown efficacy for a broad range of substrates in Suzuki couplings at room temperature. researchgate.net

The table below summarizes some of the catalyst systems employed in transformations that are relevant to this compound chemistry.

| Catalyst System | Transformation Type | Key Features |

| Tetrakis(triphenylphosphine)palladium(0) | Suzuki-Miyaura Coupling | One of the first catalysts used for coupling alkenylboron compounds. thieme-connect.de |

| Polymer-bonded Palladacycle | Suzuki-Miyaura Coupling | Immobilized catalyst, recoverable and reusable. thieme-connect.de |

| Pd₂(dba)₃/P(t-Bu)₃ | Suzuki-Miyaura Coupling | Effective for a wide range of aryl and vinyl halides at room temperature. researchgate.net |

| Pd(OAc)₂/PCy₃ | Suzuki-Miyaura Coupling | Suitable for a diverse array of aryl and vinyl triflates at room temperature. researchgate.net |

| [(t-Bu)₂P(OH)]₂PdCl₂ (POPd) with specific ligand | Suzuki-Miyaura Coupling | Effective for challenging DNA-linked aryl chlorides. nih.gov |

Future research will likely focus on developing non-palladium-based catalysts to reduce cost and environmental concerns associated with precious metals. First-row transition metals like nickel, iron, and copper are being explored as more abundant and less toxic alternatives. youtube.com

Exploration of New Application Areas in Nanoscience and Optoelectronics

The unique electronic and structural properties of organoboron compounds, including this compound, make them attractive candidates for applications in nanoscience and optoelectronics.

In the realm of optoelectronics, organoboron compounds are being investigated for their use in Organic Light-Emitting Diodes (OLEDs). nih.govrsc.orgtcichemicals.com Boron-containing materials can act as electron transporters or emitters in OLED devices. rsc.org Specifically, three-coordinated organoboron compounds have shown promise due to their bright luminescence, high thermal and chemical stability, and ease of synthesis. rsc.org Some boron compounds exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to OLEDs with high efficiency and low power consumption. rsc.orgchemistryviews.org Research is focused on designing novel organoboron structures that can achieve high external quantum efficiencies, low roll-off in efficiency at high brightness, and a wide range of emission colors. rsc.orgrsc.org

In nanoscience, this compound has been utilized in the fabrication of advanced materials. For example, the 2,4,6-trivinylboroxin pyridine (B92270) complex has been employed as a functional monomer in the hydrothermal synthesis of magnetic molecularly imprinted nanoparticles. acs.org These nanoparticles can be designed for selective recognition and capture of specific molecules, opening up applications in areas like environmental remediation and analytical chemistry. acs.org The ability of this compound to participate in polymerization reactions also suggests its potential use in creating novel polymers and nanomaterials with tailored properties. nih.gov The incorporation of boron into carbon-based nanomaterials, such as mesoporous carbons, can enhance their properties for applications like adsorption. researchgate.netfigshare.com

Advancements in Sustainable Synthesis and Green Chemistry Approaches for this compound

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, including this compound. mdpi.comresearchgate.netsruc.ac.uk The goal is to develop synthetic routes that are more environmentally friendly, use less hazardous materials, and are more energy-efficient.

One area of focus is the use of renewable feedstocks. Research into the conversion of biomass into valuable chemicals is a rapidly growing field. mdpi.comrsc.orgrsc.org While direct synthesis of this compound from biomass is still a long-term goal, the development of methods to produce organoboron compounds from biomass-derived precursors is a step in this direction. researchgate.netfigshare.commdpi.com For instance, boric acid has been used in the synthesis of boron-doped biochar, demonstrating the potential for integrating boron chemistry with biomass conversion. researchgate.net

Another key aspect of green chemistry is the use of more sustainable reaction conditions and solvents. This includes the development of catalytic systems that can operate in water or other environmentally benign solvents, as well as solvent-free reaction conditions. rsc.org The use of high hydrostatic pressure (barochemistry) is also being explored as a non-traditional activation method to promote chemical reactions with reduced environmental impact. rsc.org

The table below highlights some green chemistry principles and their potential application in this compound synthesis.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Renewable Feedstocks | Exploring routes from biomass-derived platform molecules. mdpi.comrsc.org |

| Atom Economy | Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. unibe.ch |

| Use of Safer Solvents and Auxiliaries | Employing water or bio-derived solvents like 2-MeTHF. unibe.ch |

| Design for Energy Efficiency | Utilizing energy-efficient methods like microwave-assisted synthesis. mdpi.com |

| Catalysis | Developing highly active and recyclable catalysts to reduce waste. rsc.orgunibe.ch |

Future advancements will likely involve the development of one-pot or tandem reaction sequences that reduce the number of synthetic steps and purification stages, thereby minimizing waste and energy consumption. rsc.org

Integration of Artificial Intelligence and Machine Learning in this compound Research

Designing Novel Catalysts and Materials: Machine learning algorithms can be used to screen large libraries of potential catalysts for this compound transformations, identifying candidates with the desired activity and selectivity. nih.gov Similarly, AI can be employed to design new materials based on this compound with specific properties for applications in nanoscience and optoelectronics. By learning the relationships between molecular structure and material properties, ML models can predict the characteristics of yet-to-be-synthesized compounds. mdpi.com

Computational Studies of Molecular Properties: Computational chemistry methods, such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of this compound. nih.govrsc.orgnih.gov When combined with machine learning, these computational studies can be accelerated, allowing for the rapid screening of large numbers of molecules. This can aid in understanding the mechanisms of reactions involving this compound and in predicting its behavior in different chemical environments.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Trivinylboroxin, and how do reaction conditions influence yield and purity?

- Methodological Guidance :

- Begin by selecting boron-containing precursors (e.g., boronic acids) and vinylating agents, ensuring stoichiometric ratios align with literature precedents.

- Control reaction parameters such as temperature (e.g., 60–80°C for cyclotrimerization), solvent polarity (tetrahydrofuran or toluene), and inert atmosphere (argon/nitrogen) to minimize side reactions .

- Characterize intermediates and final products using NMR and NMR to confirm boroxin ring formation and vinyl group integrity. Cross-reference with X-ray crystallography for structural validation .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

- Methodological Guidance :

- Prioritize multi-nuclear NMR (, , ) to assess molecular structure and purity. For crystallographic confirmation, ensure single-crystal X-ray diffraction data meets resolution thresholds (<0.8 Å) .

- If spectral data conflicts with literature (e.g., unexpected shifts), verify solvent effects, sample hydration, or calibration standards. Replicate experiments under identical conditions and cross-validate with independent techniques like FT-IR or mass spectrometry .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal stability and decomposition pathways of this compound?

- Methodological Guidance :

- Use thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to quantify mass loss and identify decomposition temperatures. Pair with differential scanning calorimetry (DSC) to detect exothermic/endothermic events .

- For mechanistic insights, employ in situ FT-IR or gas chromatography-mass spectrometry (GC-MS) to capture volatile byproducts. Compare results with computational models (DFT) to predict bond dissociation energies and degradation intermediates .

Q. What strategies are effective in reconciling contradictions in reported reactivity data for this compound (e.g., divergent catalytic performance)?

- Methodological Guidance :

- Systematically evaluate variables such as catalyst loading, solvent polarity, and substrate scope across studies. Use Design of Experiments (DoE) frameworks to isolate confounding factors .

- Perform kinetic studies (e.g., time-resolved NMR) to compare reaction rates under disputed conditions. Publish negative results and raw datasets to enhance reproducibility .

Q. How can computational chemistry complement experimental studies in predicting this compound’s electronic properties and reactivity?

- Methodological Guidance :

- Apply density functional theory (DFT) to calculate molecular orbitals, electrostatic potentials, and Fukui indices for nucleophilic/electrophilic sites. Validate models against experimental NMR chemical shifts and XRD bond lengths .

- Use molecular dynamics (MD) simulations to study solvent interactions and aggregation behavior. Ensure computational protocols are transparent, including basis sets (e.g., 6-31G*) and solvation models (e.g., PCM) .

Q. What safety protocols are critical when handling this compound in air- or moisture-sensitive reactions?

- Methodological Guidance :

- Conduct reactions in gloveboxes (<1 ppm O₂/H₂O) or Schlenk lines. Use flame-dried glassware and rigorously purify solvents (e.g., distillation over Na/benzophenone) .

- Characterize byproducts via NMR to detect hydrolysis products (e.g., boric acid). Include toxicity assessments in supplementary materials for ethical compliance .

Data Reporting and Reproducibility

Q. What minimal dataset criteria should be included in publications to ensure reproducibility of this compound research?

- Methodological Guidance :

- Provide full experimental details: reagent sources (e.g., Sigma-Aldrylot numbers), exact masses, yields, and spectral acquisition parameters (e.g., NMR frequency, solvent peaks).

- Deposit raw data (e.g., .cif files for XRD, NMR spectra) in public repositories like ChemRxiv or Figshare. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers address the lack of standardized characterization protocols for novel this compound derivatives?

- Methodological Guidance :

- Propose community guidelines via collaborative consortia (e.g., IUPAC working groups). Benchmark new derivatives against established analogs using identical analytical conditions .

- Publish comprehensive supporting information, including step-by-step synthetic videos and spectral overlays for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.